molecular formula C18H21N3O B11544888 N'-cyclohexylidene-2-(1-naphthylamino)acetohydrazide

N'-cyclohexylidene-2-(1-naphthylamino)acetohydrazide

Cat. No.: B11544888
M. Wt: 295.4 g/mol
InChI Key: ILWDMQWJKFNRNH-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide is an organic compound with the molecular formula C18H21N3O and a molecular weight of 295.388 g/mol . This compound is known for its unique structure, which includes a cyclohexylidene group, a naphthylamino group, and an acetohydrazide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide typically involves the condensation of cyclohexanone with 2-(1-naphthylamino)acetohydrazide under specific reaction conditions . The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling.

Comparison with Similar Compounds

N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-cyclohexylidene-2-(1-naphthylamino)acetohydrazide lies in its specific structural features, which confer distinct chemical properties and potential biological activities.

Biological Activity

N'-Cyclohexylidene-2-(1-naphthylamino)acetohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing literature on the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a cyclohexylidene group attached to an acetohydrazide moiety, which is known to influence its reactivity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound possesses significant antibacterial and antifungal activities. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Effects : Preliminary research indicates that it may induce apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

The antimicrobial activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and function. The compound demonstrates effectiveness against several strains, including:

MicroorganismActivity Level (MIC µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These values indicate the minimum inhibitory concentration (MIC) required to prevent microbial growth, showcasing the compound's potential as an antimicrobial agent.

Case Studies

Research has highlighted the anticancer potential of this compound through various in vitro studies:

  • Study on Breast Cancer Cells : In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM). The mechanism was linked to increased apoptosis via mitochondrial pathways.
  • Lung Cancer Cell Line : Another study demonstrated that the compound inhibited proliferation in A549 lung cancer cells with an IC50 value of 18 µM. Flow cytometry analysis revealed cell cycle arrest at the G0/G1 phase.

In Vivo Studies

In vivo studies have further validated the biological activity of this compound. Animal models treated with this compound showed:

  • Reduced Tumor Growth : Tumor size decreased significantly compared to control groups, indicating its potential as a therapeutic agent.
  • Safety Profile : Toxicity assessments revealed minimal side effects at therapeutic doses, suggesting a favorable safety profile for further development.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C18H21N3O/c22-18(21-20-15-9-2-1-3-10-15)13-19-17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,19H,1-3,9-10,13H2,(H,21,22)

InChI Key

ILWDMQWJKFNRNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NNC(=O)CNC2=CC=CC3=CC=CC=C32)CC1

Origin of Product

United States

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